molecular formula C4H8BrCl B12405643 1-Bromo-4-chlorobutane-d8

1-Bromo-4-chlorobutane-d8

Cat. No.: B12405643
M. Wt: 179.51 g/mol
InChI Key: NIDSRGCVYOEDFW-SVYQBANQSA-N
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Description

1-Bromo-4-chlorobutane-d8, also known as tetramethylene chlorobromide-d8, is a deuterium-labeled derivative of 1-Bromo-4-chlorobutane. This compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula for this compound is C4D8BrCl, and it has a molecular weight of 179.51 g/mol .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-chlorobutane-d8 undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the bromine or chlorine atom is replaced by a nucleophile.

    Elimination Reactions: It can also undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.

    Elimination Reactions: Reagents such as potassium tert-butoxide in tert-butanol are commonly used under elevated temperatures.

Major Products:

    Nucleophilic Substitution: The major products include deuterated butanol derivatives.

    Elimination Reactions: The major products are deuterated alkenes.

Scientific Research Applications

1-Bromo-4-chlorobutane-d8 is widely used in scientific research due to its deuterium labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of 1-Bromo-4-chlorobutane-d8 involves its participation in nucleophilic substitution and elimination reactions. The deuterium atoms in the compound can influence the reaction rates and pathways due to the kinetic isotope effect. This effect is particularly useful in studying reaction mechanisms and pathways in both chemical and biological systems .

Comparison with Similar Compounds

    1-Bromo-4-chlorobutane: The non-deuterated analog of 1-Bromo-4-chlorobutane-d8.

    1-Chloro-4-bromobutane: Another isomer with similar reactivity but different substitution pattern.

    4-Bromo-1-chlorobutane: An isomer with the same molecular formula but different structural arrangement.

Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for the study of kinetic isotope effects and the tracking of molecular transformations in complex systems .

Properties

Molecular Formula

C4H8BrCl

Molecular Weight

179.51 g/mol

IUPAC Name

1-bromo-4-chloro-1,1,2,2,3,3,4,4-octadeuteriobutane

InChI

InChI=1S/C4H8BrCl/c5-3-1-2-4-6/h1-4H2/i1D2,2D2,3D2,4D2

InChI Key

NIDSRGCVYOEDFW-SVYQBANQSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])C([2H])([2H])Br)C([2H])([2H])Cl

Canonical SMILES

C(CCBr)CCl

Origin of Product

United States

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